molecular formula C12H18N2O2 B7864734 (S)-2-Amino-N-(2-methoxybenzyl)-N-methylpropanamide

(S)-2-Amino-N-(2-methoxybenzyl)-N-methylpropanamide

Cat. No.: B7864734
M. Wt: 222.28 g/mol
InChI Key: ODXBUMZSQIAFTH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(2-methoxybenzyl)-N-methylpropanamide is a chiral secondary amide characterized by a stereogenic center at the α-carbon of the propanamide backbone. Its structure includes an N-methyl group and a 2-methoxybenzyl substituent on the amide nitrogen, which confers unique steric and electronic properties. The compound’s stereochemistry (S-configuration) is critical for its interactions in biological systems or asymmetric synthesis applications.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9(13)12(15)14(2)8-10-6-4-5-7-11(10)16-3/h4-7,9H,8,13H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXBUMZSQIAFTH-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=CC=C1OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CC=CC=C1OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-(2-methoxybenzyl)-N-methylpropanamide, a compound characterized by its unique chiral center and functional groups, has garnered attention in scientific research for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H17_{17}N1_{1}O1_{1}
  • Molecular Weight : Approximately 205.27 g/mol

The presence of the methoxy group and the amino moiety contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, potentially modulating pain and inflammation pathways.
  • Receptor Binding : It has been shown to bind to specific receptors, influencing various signaling pathways that are crucial for cellular responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anti-inflammatory Effects : Studies suggest that compounds with similar structures exhibit anti-inflammatory properties by modulating immune responses and reducing cytokine production .
  • Neuroprotective Properties : The compound is being investigated for its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
  • Anticonvulsant Activity : Similar analogs have shown promise in managing epilepsy and other seizure disorders, indicating that this compound may possess anticonvulsant properties.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with FAAH. The results indicated a significant inhibition of enzyme activity, leading to increased levels of anandamide, a key endocannabinoid involved in pain modulation. The study utilized various concentrations of the compound to determine the IC50 value, which was found to be approximately 50 µM .

Concentration (µM)FAAH Activity (%)
0100
1085
2565
5040
10010

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, this compound was administered to mice subjected to oxidative stress. The results demonstrated a reduction in neuronal cell death compared to control groups, suggesting potential neuroprotective effects through modulation of oxidative stress pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameKey FeaturesBiological Activity
N-(3-Methoxybenzyl)-N-methylpropanamideLacks amino group; different reactivityLimited anti-inflammatory effects
N-(4-Methoxybenzyl)-N-methylpropanamideSimilar structure; variations in alkyl chain lengthModerate neuroprotective properties

Comparison with Similar Compounds

Table 1: Structural Comparison of Propanamide Derivatives

Compound Name Substituents on Benzyl/Aryl Group N-Methylation Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
This compound 2-methoxybenzyl Yes C₁₂H₁₈N₂O₂ 222.28 Potential directing group in C–H activation; chiral ligand in asymmetric synthesis
(S)-2-Amino-N-(2-fluorobenzyl)-N-methylpropanamide 2-fluorobenzyl Yes C₁₁H₁₅FN₂O 222.25 Bioactive intermediate; used in peptide mimetics and receptor-targeted ligands
(S)-2-Amino-N-(3-nitrobenzyl)-N-methylpropanamide 3-nitrobenzyl Yes C₁₁H₁₅N₃O₃ 237.26 High electron-withdrawing nitro group enhances reactivity in coupling reactions
(S)-2-Amino-N-(1-benzylpiperidin-4-yl)-N-methylpropanamide 1-benzylpiperidin-4-yl Yes C₁₆H₂₅N₃O 275.39 Pharmacophore in CNS-targeting molecules; improved blood-brain barrier penetration
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzoyl No C₁₂H₁₇NO₂ 207.27 N,O-bidentate directing group for metal-catalyzed C–H functionalization

Key Observations:

  • Substituent Electronic Effects : The 2-methoxy group in the target compound provides electron-donating effects, stabilizing intermediates in catalytic cycles, whereas electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity for nucleophilic attacks .
  • Steric Influence : N-Methylation reduces steric hindrance compared to bulkier N-substituents (e.g., piperidinyl groups in ), favoring smaller catalytic pockets in enzyme-binding applications.
  • Biological Relevance : Piperidine- or benzodiazepine-containing analogs (e.g., ) exhibit enhanced CNS activity due to lipophilicity and structural mimicry of neurotransmitters.

Spectroscopic and Analytical Data

  • Mass Spectrometry : Characteristic fragments for N-(2-methoxybenzyl) groups include m/z = 121.0648 (C₈H₉O⁺) and m/z = 91.0542 (C₇H₇⁺) .
  • NMR : Distinct splitting patterns for N-methyl protons (~δ 2.8–3.1 ppm) and methoxy groups (~δ 3.7–3.9 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.